(3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a fluorine atom and a sulfonamide functional group. This compound, with the Chemical Abstracts Service Registry Number 1704095-91-9, is notable for its potential applications in medicinal chemistry, particularly in the design of pharmaceuticals targeting various biological pathways.
(3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid falls under the category of organoboron compounds. It is classified as a boronic acid due to the presence of the boron atom bonded to a phenyl group, which is further substituted with fluorine and a sulfonamide moiety. This classification is significant in organic synthesis and medicinal chemistry.
The synthesis of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid can be achieved through several methods. A common approach involves the reaction of 3-fluoro-4-bromophenylboronic acid with N-methylsulfamide in the presence of a base such as potassium carbonate.
The molecular formula for (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is C8H10B F N O3 S, indicating the presence of carbon, hydrogen, boron, fluorine, nitrogen, oxygen, and sulfur atoms.
(3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid participates in various chemical reactions typical for boronic acids, including:
In Suzuki coupling reactions, the compound acts as a nucleophile that reacts with electrophilic partners under basic conditions, typically using palladium catalysts.
The mechanism by which (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid exerts its effects in biological systems involves its interaction with specific enzymes or receptors. The sulfonamide group may facilitate binding to targets involved in metabolic pathways or cellular signaling.
Research indicates that boronic acids can inhibit proteasome activity and modulate enzyme functions through reversible covalent bonding with hydroxyl groups on target proteins.
(3-Fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid has several scientific applications:
This compound exemplifies the utility of boronic acids in modern chemistry, particularly in pharmaceutical development and organic synthesis methodologies.
The boronic acid group (–B(OH)₂) serves as the cornerstone of this compound’s reactivity. Unlike carboxylic acids, boronic acids form reversible covalent bonds with diols, amines, and other nucleophiles, enabling dynamic interactions critical for sensing and inhibition. The ortho-positioned fluorine and sulfamoyl groups induce substantial electronic modulation of the boronic acid’s properties. Key structural features include:
Table 1: Structural and Electronic Properties of Related Boronic Acids
Compound | pKa | Bond Length (B–C, Å) | Notable Interactions |
---|---|---|---|
Phenylboronic acid | 8.86 | 1.57 | O–H···O (dimeric) |
4-Fluorophenylboronic acid | 8.77 | 1.56 | O–H···F (intramolecular) |
3-Fluoro-4-(methylsulfamoyl)phenylboronic acid | ~7.1* | 1.55* | O–H···O=S, N–H···O (predicted) |
* Estimated based on substituent effects [7] [8]
Functionally, the boronic acid group enables two primary applications:
Fluorine’s Electronic and Steric Effects
The meta-fluorine substituent exerts multifaceted influences:
Sulfamoyl Group’s Multifunctionality
The N-methylsulfamoyl moiety (–SO₂NHCH₃) contributes critical features:
Table 2: Impact of Substituents on Boronic Acid Properties
Substituent | Effect on Boron pKa | Key Contributions | Biological Relevance |
---|---|---|---|
meta-F | ↓ ~0.8 units | Enhanced Lewis acidity, metabolic stability | Improved diol binding at pH 7.4 |
para-SO₂NHR | ↓ ~1.5 units | Hydrogen bonding, enzyme targeting, lipophilicity | Directed interactions with proteases |
The rational design of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid emerged from three key developmental phases:
Phase 1: Early Boronic Acid Applications (Pre-2000s)
Initial interest focused on unsubstituted arylboronic acids as cross-coupling partners. The discovery of bortezomib (2003), a boronic acid-based proteasome inhibitor, highlighted boron’s therapeutic potential but revealed limitations in acidity and selectivity. Simultaneously, fluorinated boronic acids gained traction in materials science due to enhanced stability, though sulfonamide integration remained unexplored [5] [8].
Phase 2: Rise of Fluorinated and Sulfonamide-Containing Analogs (2000–2015)
Three parallel advances enabled molecular hybridization:
Phase 3: Modern Hybrid Design (2015–Present)
Strategic integration of fluorine and sulfamoyl motifs culminated in targeted hybrids like (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid. Key milestones include:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8